1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA
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Overview
Description
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA is a chemical compound that belongs to the class of benzoic acids This compound is known for its unique structure, which includes a benzamide core with a pyridinyl group and multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA typically involves the reaction of 3-methylbenzoic acid with 2,4,6-trimethyl-3-pyridinylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 3-Buten-2-one, 3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-, (3E)-rel-
- Pentanoic acid, 3-methyl-4-oxo-
Uniqueness
Compared to similar compounds, 1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA stands out due to its unique combination of a benzamide core with a pyridinyl group and multiple methyl substitutions. This structure imparts specific chemical properties and reactivity that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-methyl-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C17H19N3O2/c1-10-6-5-7-14(8-10)16(21)20-17(22)19-15-11(2)9-12(3)18-13(15)4/h5-9H,1-4H3,(H2,19,20,21,22) |
InChI Key |
JVAKZRCTQPKWMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=C(N=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=C(N=C(C=C2C)C)C |
solubility |
44.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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